Cethexonium

Beschreibung

Eigenschaften

CAS-Nummer |

6810-42-0 |

|---|---|

Molekularformel |

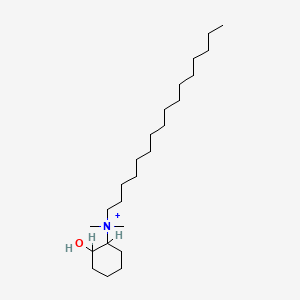

C24H50NO+ |

Molekulargewicht |

368.7 g/mol |

IUPAC-Name |

hexadecyl-(2-hydroxycyclohexyl)-dimethylazanium |

InChI |

InChI=1S/C24H50NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-25(2,3)23-20-17-18-21-24(23)26/h23-24,26H,4-22H2,1-3H3/q+1 |

InChI-Schlüssel |

YPQVDFLBDPTGLB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)C1CCCCC1O |

Kanonische SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)C1CCCCC1O |

Andere CAS-Nummern |

6810-42-0 |

Verwandte CAS-Nummern |

1794-74-7 (bromide) |

Synonyme |

Biocidan cethexonium cethexonium bromide |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Cethexonium Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cethexonium bromide, a quaternary ammonium compound (QAC), is a potent antiseptic agent utilized primarily in ophthalmic preparations for the treatment of superficial eye infections.[1][2] Its biocidal activity stems from a multi-faceted assault on the microbial cell membrane, a mechanism shared with other cationic surfactants. This technical guide delineates the core mechanism of action of this compound bromide, leveraging data from closely related and extensively studied QACs, such as Cetyltrimethylammonium bromide (CTAB) and Benzalkonium chloride (BAC), to provide a comprehensive overview. The document details the cascade of events from initial electrostatic interaction to catastrophic membrane failure and subsequent cell death. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the critical pathways and workflows.

Introduction to this compound Bromide

This compound bromide is a cationic surfactant belonging to the quaternary ammonium class of compounds.[2] Its amphiphilic nature, characterized by a positively charged hydrophilic head and a long hydrophobic alkyl tail, is central to its antimicrobial properties. This structure enables it to interact with and disrupt the negatively charged cell membranes of a broad spectrum of microbes, including Gram-positive and Gram-negative bacteria.[3]

Core Mechanism of Action: A Multi-Step Assault on the Bacterial Cell Membrane

The bactericidal effect of this compound bromide is not a singular event but a rapid cascade of disruptive processes targeting the fundamental integrity of the bacterial cell membrane.

Step 1: Electrostatic Adsorption

The initial interaction is governed by electrostatic forces. The positively charged quaternary ammonium head of this compound bromide is attracted to the net negative charge of the bacterial cell surface.[4] This negative charge is primarily due to the presence of teichoic acids in the cell wall of Gram-positive bacteria and lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria.[5]

Step 2: Hydrophobic Insertion and Membrane Disorganization

Following adsorption, the hydrophobic alkyl tail of the molecule penetrates the lipid bilayer of the cell membrane.[6] This intercalation disrupts the ordered structure of the phospholipid acyl chains, leading to a disorganization of the membrane and an increase in its fluidity.[5]

Step 3: Membrane Permeabilization and Leakage of Intracellular Contents

The disruption of the lipid bilayer's integrity compromises its function as a selective barrier. This leads to the formation of pores and a significant increase in membrane permeability.[5][7] The immediate consequence is the uncontrolled leakage of essential low molecular weight intracellular components, such as potassium ions (K+), followed by larger molecules like amino acids, nucleotides (ATP), and eventually proteins and DNA.[5]

Step 4: Dissipation of Membrane Potential and Cellular Demise

The bacterial cell membrane maintains a crucial electrochemical gradient, known as the proton motive force, which is vital for processes like ATP synthesis, nutrient transport, and motility. The extensive leakage of ions caused by this compound bromide leads to a rapid dissipation of this membrane potential.[8] This, coupled with the loss of critical intracellular components and the inhibition of essential enzymes, culminates in metabolic arrest and cell death.

Secondary Mechanism: Induction of Oxidative Stress

Recent studies on related QACs, such as CTAB, suggest that in addition to direct membrane damage, these compounds can induce a state of superoxide stress within bacterial cells, further contributing to their demise.[9]

Mandatory Visualizations

Caption: General signaling pathway of this compound bromide's action.

Quantitative Data

Specific quantitative data for this compound bromide is limited in publicly accessible literature. Therefore, data for the closely related and structurally similar quaternary ammonium compounds, Cetyltrimethylammonium bromide (CTAB) and Benzalkonium chloride (BAC), are presented as representative examples.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| CTAB-stabilized AgNPs | Staphylococcus aureus (MRSA) | 15.6 - 62.5 | [10] |

| Alkyldimethylbenzylammonium chloride (ADBAC) | Escherichia coli | ≤16 | [6] |

| Didecyldimethylammonium chloride (DDAC) | Escherichia coli | ≤8 | [6] |

Table 1: Minimum Inhibitory Concentration (MIC) of Representative QACs.

| Compound | Microorganism | Initial Zeta Potential (mV) | Zeta Potential after Treatment (mV) | Concentration (µg/mL) | Reference |

| CTAB | Escherichia coli | -25 | ~0 | 30 | [11] |

| CTAB | Staphylococcus aureus | -20 | ~0 | 30 | [11] |

Table 2: Effect of CTAB on Bacterial Cell Surface Zeta Potential.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of quaternary ammonium compounds.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.[12][13][14][15]

Objective: To determine the lowest concentration of an antiseptic that inhibits the visible growth of a microorganism.

Materials:

-

Test compound (e.g., this compound bromide)

-

Bacterial strain (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Inoculum: A fresh bacterial culture is grown to the mid-logarithmic phase and diluted in CAMHB to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Test Compound: A two-fold serial dilution of the test compound is prepared in CAMHB in the 96-well plate.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (bacteria and broth, no compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Caption: Experimental workflow for MIC determination.

Membrane Permeability Assay (NPN Uptake Assay)

This protocol is adapted from methods used to assess outer membrane permeability.[16]

Objective: To measure the increase in outer membrane permeability of Gram-negative bacteria upon treatment with the test compound.

Materials:

-

Test compound

-

Gram-negative bacterial strain (e.g., E. coli)

-

N-phenyl-1-naphthylamine (NPN) solution

-

Fluorometer

Procedure:

-

Bacterial Suspension: Bacterial cells are grown, harvested, and resuspended in a suitable buffer.

-

NPN Addition: NPN, a hydrophobic fluorescent dye, is added to the bacterial suspension. NPN fluoresces weakly in aqueous environments but strongly in hydrophobic environments like a damaged cell membrane.

-

Treatment: The test compound is added to the suspension.

-

Fluorescence Measurement: The increase in fluorescence is monitored over time using a fluorometer. An increase in fluorescence indicates that NPN has partitioned into the permeabilized bacterial membrane.

Zeta Potential Measurement

This protocol describes the measurement of bacterial surface charge.[4][11][17][18][19]

Objective: To determine the effect of the test compound on the surface charge of bacterial cells.

Materials:

-

Test compound

-

Bacterial strain

-

Zeta potential analyzer

-

Low ionic strength buffer (e.g., 0.5 mM potassium phosphate buffer)

Procedure:

-

Bacterial Suspension: Bacteria are washed and resuspended in the low ionic strength buffer.

-

Treatment: The bacterial suspension is incubated with various concentrations of the test compound for a defined period.

-

Measurement: The electrophoretic mobility of the bacterial cells is measured using a zeta potential analyzer.

-

Calculation: The zeta potential is calculated from the electrophoretic mobility using the Helmholtz-Smoluchowski equation. A shift in zeta potential towards a less negative or a positive value indicates the binding of the cationic compound to the bacterial surface.

Intracellular Content Leakage Assay (Potassium Ion Leakage)

This protocol is a common method to assess cytoplasmic membrane damage.[5]

Objective: To quantify the leakage of potassium ions from bacterial cells following treatment with the test compound.

Materials:

-

Test compound

-

Bacterial strain

-

Potassium-ion selective electrode

-

Buffer solution

Procedure:

-

Bacterial Suspension: Bacterial cells are harvested, washed, and resuspended in a potassium-free buffer.

-

Baseline Measurement: The baseline extracellular potassium concentration is measured using a potassium-ion selective electrode.

-

Treatment: The test compound is added to the bacterial suspension.

-

Monitoring Leakage: The increase in extracellular potassium concentration is monitored over time. A rapid increase indicates damage to the cytoplasmic membrane.

Caption: Workflow for intracellular potassium leakage assay.

Conclusion

The mechanism of action of this compound bromide, as with other quaternary ammonium compounds, is a robust and rapid process centered on the catastrophic disruption of the microbial cell membrane. Its amphiphilic structure facilitates a sequence of events, from electrostatic binding to the dissolution of the membrane's integrity, leading to the leakage of vital cellular components and ultimately, cell death. The quantitative data from related compounds and the detailed experimental protocols provided herein offer a comprehensive framework for researchers and drug development professionals to further investigate and harness the potent antimicrobial properties of this class of compounds. Understanding these core mechanisms is paramount for the development of new antiseptic agents and for combating the growing challenge of antimicrobial resistance.

References

- 1. drugfuture.com [drugfuture.com]

- 2. Céthexonium bromure : substance active à effet thérapeutique - VIDAL [vidal.fr]

- 3. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. entegris.com [entegris.com]

- 5. researchgate.net [researchgate.net]

- 6. Effect of higher minimum inhibitory concentrations of quaternary ammonium compounds in clinical E. coli isolates on antibiotic susceptibilities and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. Membrane potential is important for bacterial cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytoplasmic Leakage and Protein Leakage Analysis of Ocimum Gratissimum Stem Extract-Mediated Silver Nanoparticles Against Wound Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibacterial properties of cetyltrimethylammonium bromide-stabilized green silver nanoparticles against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Alteration of Zeta potential and membrane permeability in bacteria: a study with cationic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. microbe-investigations.com [microbe-investigations.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

Pharmacological Profile of Cethexonium: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cethexonium is a quaternary ammonium compound (QAC) utilized as an antiseptic agent, primarily in ophthalmic preparations for the treatment of superficial eye infections.[1] As a cationic surfactant, its pharmacological activity is derived from its ability to disrupt microbial cell integrity. This technical guide provides an in-depth overview of the pharmacological profile of this compound, including its mechanism of action, available quantitative data, and relevant experimental protocols. Given the limited publicly available data specific to this compound, information from related QACs is included to provide a broader context for its pharmacological properties.

Physicochemical Properties

This compound bromide is a white, crystalline powder. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | hexadecyl(2-hydroxycyclohexyl)dimethylammonium bromide | [1] |

| Molecular Formula | C24H50BrNO | [2] |

| Molecular Weight | 448.57 g/mol | [2] |

| CAS Number | 1794-74-7 (bromide salt) | [2] |

| Solubility | Data not available | |

| Appearance | White crystalline powder |

Pharmacodynamics

Mechanism of Action

The primary mechanism of action of this compound, like other QACs, is the disruption of microbial cell membranes.[3][4] The positively charged quaternary ammonium headgroup interacts with the negatively charged components of the bacterial cell wall and membrane, leading to a cascade of events culminating in cell death.[5][6]

The proposed steps for the antimicrobial action of QACs are as follows:

-

Adsorption and Penetration: The cationic this compound molecule is electrostatically attracted to the negatively charged bacterial surface.[5]

-

Membrane Disruption: The lipophilic alkyl chain of the molecule penetrates the lipid bilayer of the cell membrane, causing disorganization and increased permeability.[4][5]

-

Leakage of Intracellular Components: The compromised membrane integrity leads to the leakage of essential cytoplasmic contents, such as ions, metabolites, and nucleic acids.[5]

-

Enzyme Inhibition and Protein Denaturation: QACs can also inhibit membrane-associated enzymes and cause denaturation of cellular proteins, further contributing to their bactericidal effect.[3]

Antimicrobial Spectrum

| Microorganism | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus (MRSA) | 15.6 - 62.5 | [7] |

| Escherichia coli | Data not available | |

| Pseudomonas aeruginosa | Data not available | |

| Candida albicans | Data not available |

Pharmacokinetics

Specific pharmacokinetic data for the ocular administration of this compound, including absorption, distribution, metabolism, and excretion, are not well-documented in publicly available literature. Due to its quaternary ammonium structure, systemic absorption following topical ophthalmic use is expected to be minimal.

Clinical Efficacy and Safety

This compound bromide is used in ophthalmic solutions at a concentration of 0.025% (0.25 mg/mL) for the adjunctive antiseptic treatment of superficial affections of the eye and its adnexa.[1] Clinical trial data specifically for this compound-containing eye drops are limited. The clinical use and safety profile are primarily derived from its long-standing application in ophthalmic practice.

Indications and Usage

-

Indication: Adjunctive antiseptic treatment of superficial infections of the eye and its adnexa.[1]

-

Dosage and Administration: One drop in the affected eye(s) three to four times daily.[1]

Contraindications

-

Hypersensitivity to this compound bromide or any other component of the formulation.[1]

-

Hypersensitivity to other quaternary ammonium compounds.[1]

Adverse Effects

-

Local intolerance and hypersensitivity reactions may occur.[1]

Toxicology

Comprehensive toxicology data for this compound is limited. The information below is based on general knowledge of QACs and data from similar compounds.

| Parameter | Value | Species | Route | Reference |

| LD50 (Oral) | 410 mg/kg (for Cetyltrimethylammonium bromide) | Rat | Oral | [8] |

| Ocular Irritation | May cause severe irritation | Rabbit | Ocular | [8] |

Cytotoxicity

Studies on the cytotoxicity of QACs on ocular cells have been conducted. For instance, cetalkonium chloride (CKC), another QAC, has been shown to induce dose-dependent toxicity in human corneal epithelial cells (HCECs).[9][10] This toxicity is associated with increased intracellular reactive oxygen species (ROS), mitochondrial alterations, and a decline in cell survival pathways such as mTOR, ERK, and Akt.[9] While specific data for this compound is lacking, similar effects on corneal epithelial cells could be anticipated.

Experimental Protocols

Antimicrobial Efficacy Testing: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a general procedure for determining the MIC of an antiseptic against ocular pathogens using the broth microdilution method.

Procedure:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of this compound bromide in an appropriate solvent. Perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Preparation of Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus) on an appropriate agar medium. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include positive (broth and bacteria) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[11]

In Vitro Cytotoxicity Assay: Neutral Red Uptake (NRU) Assay

This protocol describes a common method for assessing the cytotoxicity of a substance on a cell line, such as human corneal epithelial cells.[12][13][14][15]

Procedure:

-

Cell Culture: Seed human corneal epithelial cells into a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

Treatment: Expose the cells to various concentrations of this compound bromide for a predetermined period (e.g., 24 hours).

-

Neutral Red Staining: Remove the treatment medium and add a medium containing neutral red. Incubate for 2-3 hours to allow for dye uptake by viable cells.

-

Dye Extraction: Wash the cells to remove excess dye and then add a destaining solution to extract the neutral red from the lysosomes of viable cells.

-

Quantification: Measure the absorbance of the extracted dye using a spectrophotometer at approximately 540 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control.

Conclusion

This compound is a quaternary ammonium antiseptic with a well-established mechanism of action involving the disruption of microbial cell membranes. While it has a long history of use in ophthalmic preparations, there is a notable lack of publicly available, specific quantitative data on its pharmacological and toxicological profile. The information provided in this guide, supplemented with data from related compounds, offers a foundational understanding for researchers and drug development professionals. Further studies are warranted to fully characterize the antimicrobial efficacy, safety, and cellular effects of this compound to support its continued clinical use and potential for new applications.

References

- 1. Céthexonium bromure : substance active à effet thérapeutique - VIDAL [vidal.fr]

- 2. medkoo.com [medkoo.com]

- 3. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A quaternary ammonium silane antimicrobial triggers bacterial membrane and biofilm destruction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. agritechem.com [agritechem.com]

- 7. Antibacterial properties of cetyltrimethylammonium bromide-stabilized green silver nanoparticles against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. In Vitro Toxicity of Cetalkonium Chloride on Corneal Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Toxicity of Cetalkonium Chloride on Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antiseptics and the Ocular Surface: In Vitro Antimicrobial Activity and Effects on Conjunctival and Corneal Epithelial Cells of a New Liposomal Ocular Spray Containing Biosecur® Citrus Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. re-place.be [re-place.be]

- 14. assaygenie.com [assaygenie.com]

- 15. iivs.org [iivs.org]

Antimicrobial Spectrum of Cethexonium Against Ophthalmic Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cethexonium, a quaternary ammonium compound (QAC), serves as an antimicrobial preservative in various pharmaceutical formulations, including ophthalmic preparations. Its role is to inhibit the growth of microbial contaminants, thereby maintaining the sterility of multi-dose eye drop solutions. While specific quantitative data on the antimicrobial spectrum of this compound against ophthalmic pathogens is not extensively available in publicly accessible literature, its activity can be inferred from the well-documented efficacy of other QACs, most notably benzalkonium chloride (BAK), which is widely used in ophthalmology. This guide provides an in-depth overview of the expected antimicrobial spectrum of this compound, detailed experimental protocols for its evaluation, and a discussion of its mechanism of action.

Data Presentation: Antimicrobial Activity of Quaternary Ammonium Compounds

Due to the limited specific data for this compound, the following table summarizes the Minimum Inhibitory Concentrations (MICs) for the closely related and commonly studied QAC, benzalkonium chloride, against prevalent ophthalmic pathogens. These values can be considered indicative of the expected antimicrobial activity of this compound.

| Pathogen | Gram Stain | Type | MIC of Benzalkonium Chloride (µg/mL) |

| Staphylococcus aureus | Gram-positive | Bacteria | < 12.5[1] |

| Staphylococcus epidermidis | Gram-positive | Bacteria | < 12.5[1] |

| Pseudomonas aeruginosa | Gram-negative | Bacteria | > 200[1] |

Note: Lower MIC values indicate greater antimicrobial activity. The data suggests that gram-positive bacteria are generally more susceptible to QACs than gram-negative bacteria.

Experimental Protocols

The determination of the antimicrobial spectrum of a compound like this compound against ophthalmic pathogens is crucial for its validation as an effective preservative. Standardized methods established by bodies such as the Clinical and Laboratory Standards Institute (CLSI) are employed for this purpose. The primary assays are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC.

Materials:

-

This compound stock solution of known concentration.

-

Sterile 96-well microtiter plates.

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Standardized inoculum of the test ophthalmic pathogen (e.g., adjusted to 0.5 McFarland standard).

-

Incubator.

Procedure:

-

Serial Dilution: A two-fold serial dilution of the this compound stock solution is performed in the wells of the microtiter plate using the sterile broth medium. This creates a gradient of decreasing this compound concentrations across the plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism. A positive control well (broth and inoculum without this compound) and a negative control well (broth only) are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

-

Observation: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound in which there is no visible growth (i.e., the well remains clear).

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This test is a follow-up to the MIC assay.

Materials:

-

Microtiter plate from the completed MIC assay.

-

Sterile agar plates (e.g., Tryptic Soy Agar).

-

Sterile micropipettes and tips.

-

Incubator.

Procedure:

-

Subculturing: An aliquot (e.g., 10 µL) is taken from each well of the MIC plate that showed no visible growth.

-

Plating: The aliquot is spread onto a sterile agar plate.

-

Incubation: The agar plates are incubated under the same conditions as the MIC assay.

-

Observation: After incubation, the number of colony-forming units (CFUs) on each plate is counted. The MBC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥99.9%) in the number of CFUs compared to the initial inoculum.

Mandatory Visualizations

Mechanism of Action of Quaternary Ammonium Compounds

This compound, as a QAC, exerts its antimicrobial effect primarily by disrupting the integrity of the microbial cell membrane. This mechanism is common to other cationic surfactants.

Caption: this compound's antimicrobial action via cell membrane disruption.

Experimental Workflow for MIC and MBC Determination

The following diagram illustrates the sequential process of determining the Minimum Inhibitory Concentration and Minimum Bactericidal Concentration of this compound.

Caption: Standard workflow for determining MIC and MBC values.

Conclusion

While direct, comprehensive data on the antimicrobial spectrum of this compound against a wide array of ophthalmic pathogens remains to be fully elucidated in peer-reviewed literature, its classification as a quaternary ammonium compound provides a strong basis for predicting its efficacy. It is expected to exhibit broad-spectrum activity, particularly against gram-positive bacteria. The standardized protocols for MIC and MBC determination outlined in this guide provide a robust framework for the systematic evaluation of this compound's antimicrobial properties. Further research is warranted to establish a definitive profile of this compound's activity against a comprehensive panel of clinically relevant ocular isolates, which will be invaluable for its optimal use in ophthalmic formulations.

References

Early-Stage Research on the Antiseptic Properties of Cethexonium: A Technical Guide

Introduction to Cethexonium and Quaternary Ammonium Compounds

This compound belongs to the family of quaternary ammonium compounds (QACs), which are cationic surfactants widely used for their disinfectant and antiseptic properties. The general structure of a QAC consists of a positively charged nitrogen atom bonded to four organic groups. This cationic nature is fundamental to their antimicrobial activity. This compound bromide and chloride are salts of the N-Hexadecyl-2-hydroxy-N,N-dimethylcyclohexanaminium cation. Like other QACs, its anticipated mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and ultimately cell death.[1][2]

Quantitative Antiseptic Data (Analogous Compound: Cetrimonium Bromide)

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Microbicidal Concentration (MMC) values for Cetrimonium Bromide (CTAB) against a range of clinically relevant microorganisms. These values provide a quantitative measure of the compound's antiseptic efficacy.

| Microorganism | Type | MIC (µg/mL) | MMC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive Bacteria | Not specified | Not specified | [3] |

| Micrococcus luteus | Gram-positive Bacteria | Not specified | Not specified | [3] |

| Escherichia coli | Gram-negative Bacteria | Not specified | Not specified | [3] |

| Serratia marcescens | Gram-negative Bacteria | Not specified | Not specified | [3] |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Not specified | Not specified | [3] |

| Proteus vulgaris | Gram-negative Bacteria | Not specified | Not specified | [3] |

| Candida albicans | Fungus (Yeast) | Not specified | Not specified | [3] |

| Methicillin-resistant | Gram-positive Bacteria | 15.6-62.5 | Not specified | [4] |

| Staphylococcus aureus (MRSA) |

Note: A study by Hammond et al. (1993) tested CTAB against the listed microorganisms but did not provide specific MIC/MMC values in the abstract; it did note that chlorhexidine was more broadly active.[3] The MIC range for MRSA is for CTAB-stabilized silver nanoparticles, indicating the potentiation of antimicrobial activity.[4]

Mechanism of Action of Quaternary Ammonium Compounds

The primary mechanism of action for QACs like this compound is the disruption of the microbial cell membrane. The positively charged cationic head of the QAC molecule electrostatically interacts with the negatively charged components of the bacterial or fungal cell wall and membrane, such as teichoic acids in Gram-positive bacteria and phospholipids. This is followed by the insertion of the long hydrophobic alkyl tail into the lipid bilayer, leading to disorganization, increased permeability, and eventual lysis of the cell.[1][2]

Caption: General mechanism of action for Quaternary Ammonium Compounds (QACs).

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific microorganism.[5][6][7][8]

Materials:

-

Test compound (e.g., this compound salt)

-

Sterile 96-well microtiter plates (polypropylene recommended for cationic compounds)[9]

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microorganism culture in logarithmic growth phase

-

Sterile diluent (e.g., 0.01% acetic acid with 0.2% bovine serum albumin for cationic peptides)[9]

-

Multipipettor

-

Incubator

-

ELISA plate reader (optional, for quantitative growth assessment)

Procedure:

-

Preparation of Test Compound: Prepare a stock solution of the test compound at a concentration that is at least twice the highest concentration to be tested. Perform serial twofold dilutions in the appropriate diluent to create a range of concentrations.

-

Inoculum Preparation: Culture the test microorganism in the appropriate broth to the logarithmic growth phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the test broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]

-

Plate Inoculation:

-

Dispense 100 µL of sterile broth into all wells of a 96-well plate.[7]

-

Add 100 µL of the highest concentration of the test compound to the first column of wells.

-

Perform a serial twofold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

The eleventh column serves as a growth control (no compound), and the twelfth column serves as a sterility control (no compound, no inoculum).[7]

-

Add 100 µL of the prepared inoculum to each well from columns 1 to 11. The final volume in each well will be 200 µL.

-

-

Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[9]

-

Interpretation of Results: The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.[5]

Caption: Experimental workflow for MIC determination via broth microdilution.

Conclusion and Future Directions

While direct experimental data on the antiseptic properties of this compound is currently limited, its structural similarity to other well-studied quaternary ammonium compounds like Cetrimonium Bromide suggests it possesses broad-spectrum antimicrobial activity. The provided data and protocols for analogous compounds offer a solid foundation for initiating early-stage research into this compound. Future studies should focus on determining the MIC and MMC of this compound against a wide panel of bacteria and fungi using standardized methods, such as the broth microdilution protocol detailed in this guide. Further investigations into its cytotoxicity, stability, and efficacy in the presence of organic matter will be crucial for its potential development as a novel antiseptic agent.

References

- 1. Cetalkonium Chloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Cetalkonium | C25H46N+ | CID 31203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The antimicrobial activity in vitro of chlorhexidine, a mixture of isothiazolinones ('Kathon' CG) and cetyl trimethyl ammonium bromide (CTAB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial properties of cetyltrimethylammonium bromide-stabilized green silver nanoparticles against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cationic Amphiphilic Polymers with Antimicrobial Activity for Oral Care Applications: Eradication of S. mutans Biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. youtube.com [youtube.com]

- 9. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

Cethexonium as a Cationic Surfactant in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cethexonium, a quaternary ammonium compound, functions as a cationic surfactant with significant potential in various biological applications, primarily owing to its antimicrobial and cytotoxic properties. This technical guide provides an in-depth analysis of this compound's role in biological systems, summarizing key quantitative data, detailing experimental methodologies for its evaluation, and visualizing its proposed mechanisms of action through signaling pathway diagrams. Due to the limited availability of direct quantitative data for this compound, this guide incorporates data from structurally similar quaternary ammonium compounds (QACs) to provide a comprehensive overview of its expected biological activity.

Introduction to this compound and Cationic Surfactants

This compound bromide is a quaternary ammonium antiseptic belonging to the class of cationic surfactants.[1] These amphiphilic molecules possess a positively charged hydrophilic head group and a hydrophobic tail, enabling them to interact with and disrupt cell membranes. The primary mechanism of action for QACs involves the electrostatic interaction of the cationic head with the negatively charged components of microbial and mammalian cell membranes, leading to a loss of membrane integrity, leakage of intracellular contents, and ultimately, cell death.[2] This membrane-disrupting capability underpins their use as disinfectants, antiseptics, and preservatives.

Physicochemical and Biological Properties

Table 1: Physicochemical Properties of this compound and a Structurally Similar Cationic Surfactant

| Property | This compound Bromide | Cetyltrimethylammonium Bromide (CTAB) (for comparison) |

| Chemical Formula | C₂₄H₅₀BrNO | C₁₉H₄₂BrN |

| Molecular Weight | 448.56 g/mol [1] | 364.45 g/mol [4] |

| Critical Micelle Concentration (CMC) | Data not available | ~0.92 mM[4] |

Biological Activity and Cytotoxicity

The biological activity of this compound is intrinsically linked to its ability to disrupt cell membranes, leading to cytotoxicity. Quantitative assessment of cytotoxicity is typically expressed as the half-maximal inhibitory concentration (IC50), the concentration of a substance required to inhibit a biological process by 50%.

Due to the scarcity of direct cytotoxicity data for this compound, we present data for the structurally analogous compound, Cetalkonium Chloride (CKC), which has been studied for its effects on human corneal epithelial cells (HCECs).

Table 2: Cytotoxicity of Cetalkonium Chloride (CKC) on Human Corneal Epithelial Cells (HCECs)

| Concentration of CKC (% w/v) | Cell Viability (%) after 24h | Cell Viability (%) after 48h | Cell Viability (%) after 72h |

| 0 (Control) | 100 | 100 | 100 |

| 0.03125 x 10⁻⁴ | No significant decrease | No significant decrease | No significant decrease |

| 0.0625 x 10⁻⁴ | No significant decrease | No significant decrease | No significant decrease |

| 0.125 x 10⁻⁴ | No significant decrease | Significant toxicity | Significant toxicity |

| 0.25 x 10⁻⁴ | ~80 | ~75 | ~70 |

| 0.5 x 10⁻⁴ | ~75 | ~70 | ~70 |

| 1.0 x 10⁻⁴ | ~60 | <50 | <50 |

| 2.0 x 10⁻⁴ | <10 | Almost complete cell death | Almost complete cell death |

| 4.0 x 10⁻⁴ | Almost complete cell death | Almost complete cell death | Almost complete cell death |

Data adapted from a study on Cetalkonium Chloride (CKC) on Human Corneal Epithelial Cells (HCECs).[5]

Antimicrobial Activity

As a QAC, this compound is expected to exhibit broad-spectrum antimicrobial activity. The efficacy of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.

While specific MIC values for this compound are not widely published, the following table provides typical MIC ranges for other QACs against common pathogenic bacteria, which can serve as a reference.

Table 3: Expected Minimum Inhibitory Concentration (MIC) Ranges for Quaternary Ammonium Compounds against Various Bacteria

| Microorganism | Gram Stain | Typical MIC Range (µg/mL) for QACs |

| Escherichia coli | Negative | 1.95 - 31.3[6] |

| Pseudomonas aeruginosa | Negative | 1.95 - 62.5[6] |

| Staphylococcus aureus | Positive | < 0.8[6] |

Proposed Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound and other QACs is the disruption of the cell membrane. This initial damage can trigger a cascade of intracellular events, leading to apoptosis or necrosis. Studies on the similar compound Cetalkonium Chloride (CKC) have suggested the involvement of key cell survival and stress-response signaling pathways.

Caption: Proposed mechanism of this compound-induced cytotoxicity.

Experimental Protocols

This section outlines detailed methodologies for key experiments to evaluate the biological activity of this compound.

Determination of Critical Micelle Concentration (CMC)

The CMC of this compound can be determined using the conductivity method, which is suitable for ionic surfactants.

Protocol: Conductivity Method for CMC Determination

-

Preparation of this compound Solutions: Prepare a stock solution of this compound bromide in deionized water. From this stock, prepare a series of dilutions with varying concentrations, ensuring the range brackets the expected CMC.

-

Conductivity Measurement:

-

Calibrate a conductivity meter using standard potassium chloride solutions.

-

Measure the conductivity of each this compound dilution at a constant temperature (e.g., 25°C).

-

Ensure the conductivity probe is thoroughly rinsed with deionized water and the respective solution before each measurement.

-

-

Data Analysis:

Caption: Workflow for determining the Critical Micelle Concentration.

Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Plate cells (e.g., a relevant human cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment:

-

Prepare a range of this compound concentrations in a suitable cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).

-

Incubate the cells for a predetermined period (e.g., 24, 48, 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[9]

-

-

Solubilization and Measurement:

-

Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot cell viability against the logarithm of the this compound concentration to determine the IC50 value.

-

Caption: Workflow for the MTT cytotoxicity assay.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol: Broth Microdilution for MIC Determination

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate to obtain a range of concentrations.

-

-

Inoculum Preparation:

-

Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

-

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[9]

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate containing the this compound dilutions with the bacterial suspension.

-

Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Reading the MIC:

Caption: Workflow for the broth microdilution MIC assay.

Conclusion

This compound, as a cationic surfactant, holds promise for applications requiring antimicrobial and cytotoxic activity. While direct quantitative data for this compound is limited, analysis of structurally similar compounds provides valuable insights into its expected biological profile. The primary mechanism of action involves membrane disruption, which can subsequently modulate key cellular signaling pathways related to cell survival and death. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this compound and other cationic surfactants in biological systems. Further research is warranted to establish a more complete and specific dataset for this compound to fully realize its potential in scientific and therapeutic contexts.

References

- 1. This compound Bromide [drugfuture.com]

- 2. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 5. scribd.com [scribd.com]

- 6. mdpi.com [mdpi.com]

- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 8. Method of Determination of CMC | PPT [slideshare.net]

- 9. bds.berkeley.edu [bds.berkeley.edu]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

The Genesis of a Quaternary Ammonium Antiseptic: A Technical History of Cethexonium

For Immediate Release

This in-depth technical guide explores the history and discovery of Cethexonium, a quaternary ammonium compound that has been utilized as an effective topical antiseptic. The following sections will provide a detailed overview of its discovery, chemical properties, mechanism of action, and the experimental protocols foundational to its synthesis and understanding. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound, chemically known as N-Hexadecyl-2-hydroxy-N,N-dimethylcyclohexanaminium, is a cationic surfactant belonging to the class of quaternary ammonium compounds (QACs). These compounds are characterized by a positively charged nitrogen atom bonded to four organic groups. This structure imparts amphiphilic properties, enabling them to interact with and disrupt microbial cell membranes, leading to their broad-spectrum antiseptic activity. This compound has been notably commercialized in its bromide salt form within the ophthalmic antiseptic solution, Biocidan, developed by Laboratoires Menarini.

History and Discovery

The discovery of this compound is attributed to the work of Mousseron, Winternitz, and Cayrel, who first described its synthesis in 1951 in the Bulletin de la Société de Chimie Biologique. Their research focused on the reaction of various amines with cyclohexene oxide derivatives. The development of new antiseptic agents was a significant area of research in the mid-20th century, a period that saw the expansion of synthetic chemistry in medicine following the antibiotic boom. The work of these French chemists provided a novel quaternary ammonium compound with potential applications in antisepsis.

Physicochemical Properties of this compound Bromide

A comprehensive summary of the key physicochemical properties of this compound bromide is presented in the table below. This data is essential for formulation development, quality control, and understanding its behavior in biological systems.

| Property | Value | Reference |

| Chemical Name | N-Hexadecyl-2-hydroxy-N,N-dimethylcyclohexanaminium bromide | PubChem, DrugFuture |

| Synonyms | This compound bromide, Biocidan | PubChem |

| CAS Number | 1794-74-7 | PubChem |

| Molecular Formula | C₂₄H₅₀BrNO | PubChem |

| Molecular Weight | 448.56 g/mol | PubChem |

| Appearance | White powder | DrugFuture |

| Melting Point | 75 °C | DrugFuture |

| Solubility | Soluble in water, alcohol, and chloroform. Insoluble in ether. | DrugFuture |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound, consistent with other quaternary ammonium compounds, involves the disruption of microbial cell membranes. The positively charged headgroup of the this compound molecule electrostatically interacts with the negatively charged components of the bacterial cell wall and cytoplasmic membrane, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. The long hydrophobic alkyl chain then penetrates the lipid bilayer, leading to a loss of membrane integrity, leakage of essential intracellular components, and ultimately, cell death.

The following diagram illustrates the generalized signaling pathway, or more accurately, the mechanism of antimicrobial action for a quaternary ammonium compound like this compound.

Caption: Generalized mechanism of antimicrobial action for this compound.

Experimental Protocols

While the full, detailed experimental protocol from the original 1951 publication by Mousseron et al. is not readily accessible, the synthesis of this compound bromide can be reconstructed based on the described reaction type: the action of cetyl bromide (1-bromohexadecane) on 2-dimethylaminocyclohexanol.

Synthesis of N-Hexadecyl-2-hydroxy-N,N-dimethylcyclohexanaminium bromide (this compound bromide)

Objective: To synthesize this compound bromide via the quaternization of 2-dimethylaminocyclohexanol with cetyl bromide.

Materials:

-

2-dimethylaminocyclohexanol

-

Cetyl bromide (1-bromohexadecane)

-

Anhydrous ethanol (or another suitable polar aprotic solvent)

-

Diethyl ether (for precipitation/washing)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Büchner funnel and filter paper

-

Crystallization dish

Procedure:

-

In a round-bottom flask, dissolve an equimolar amount of 2-dimethylaminocyclohexanol in anhydrous ethanol.

-

To this solution, add an equimolar amount of cetyl bromide.

-

The reaction mixture is heated to reflux with constant stirring for a period of several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product is triturated with diethyl ether to induce precipitation of the quaternary ammonium salt.

-

The solid product is collected by vacuum filtration using a Büchner funnel and washed with cold diethyl ether to remove any unreacted starting materials.

-

The purified this compound bromide is then dried in a vacuum oven.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ether).

The following diagram outlines the general workflow for this synthesis.

Caption: General workflow for the synthesis of this compound bromide.

Determination of Minimum Inhibitory Concentration (MIC)

Specific quantitative data for the antimicrobial activity of this compound bromide is not widely available in published literature. However, the following is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which would be applicable to this compound.

Objective: To determine the lowest concentration of this compound bromide that inhibits the visible growth of a specific microorganism.

Materials:

-

This compound bromide stock solution of known concentration

-

Sterile Mueller-Hinton broth (or other suitable growth medium)

-

Standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

-

Sterile 96-well microtiter plates

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

A serial two-fold dilution of the this compound bromide stock solution is prepared in Mueller-Hinton broth across the wells of a 96-well microtiter plate.

-

Each well is then inoculated with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

A positive control well (broth and inoculum, no drug) and a negative control well (broth only) are included on each plate.

-

The plate is incubated at 37°C for 18-24 hours.

-

Following incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound bromide in which there is no visible growth.

Conclusion

This compound represents a significant development in the field of synthetic antiseptics from the mid-20th century. Its discovery by Mousseron and colleagues provided a novel quaternary ammonium compound with the structural features necessary for effective antimicrobial activity. While detailed historical records of its commercial development and extensive public data on its specific antimicrobial efficacy are limited, its continued use in ophthalmic preparations underscores its value as a topical antiseptic. The foundational principles of its synthesis and mechanism of action remain relevant to the ongoing development of antimicrobial agents. Further research to quantify its spectrum of activity and explore its applications would be a valuable contribution to the field.

References

Cethexonium Bromide: A Technical Safety and Toxicology Profile for Research Professionals

For Research Use Only. Not for human or veterinary use.

This in-depth technical guide provides a comprehensive overview of the safety and toxicology profile of Cethexonium bromide (CAS No. 1794-74-7), a quaternary ammonium compound. The information herein is intended for researchers, scientists, and drug development professionals to ensure safe handling and informed use in a laboratory setting.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | N-Hexadecyl-2-hydroxy-N,N-dimethylcyclohexanaminium bromide |

| Synonyms | This compound bromide, Biocidan |

| Molecular Formula | C24H50BrNO |

| Molecular Weight | 448.56 g/mol [1] |

| Appearance | White powder[1] |

| Solubility | Soluble in water, alcohol, and chloroform. Practically insoluble in petroleum ether.[1] |

Toxicological Data Summary

Quantitative toxicological data for this compound bromide is limited. Much of the available data is for a structurally similar compound, Cetyltrimethylammonium bromide (CTAB), and should be interpreted with caution.

| Endpoint | Species | Route | Value | Classification | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | 410 mg/kg (for CTAB) | Harmful if swallowed | [2] |

| Acute Dermal Toxicity (LD50) | Data Not Available | Dermal | - | - | |

| Acute Inhalation Toxicity (LC50) | Data Not Available | Inhalation | - | Harmful if inhaled | [3] |

| Skin Corrosion/Irritation | Rabbit | Dermal | Non-irritant | Causes skin irritation | [3][4] |

| Serious Eye Damage/Irritation | Rabbit | Ocular | Severe irritant (for CTAB) | Causes serious eye irritation | [2][3] |

| Skin Sensitization | Data Not Available | Dermal | - | May cause an allergic skin reaction | [3] |

| Repeated Dose Toxicity (NOAEL) | Data Not Available | - | - | May cause damage to organs through prolonged or repeated exposure | [5] |

| Genotoxicity (Ames Test) | Data Not Available | - | - | - | |

| Genotoxicity (Micronucleus) | Data Not Available | - | - | - | |

| Carcinogenicity | Data Not Available | - | - | Not classified as a carcinogen | |

| Reproductive/Developmental Toxicity | Data Not Available | - | Adverse reproductive effects have been reported in animals for CTAB | [2] |

Hazard Identification and GHS Classification

This compound bromide is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):

-

Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[2][5]

-

Skin Irritation (Category 2) : Causes skin irritation.[3][5]

-

Serious Eye Damage (Category 1) : Causes serious eye damage.[5]

-

Acute Toxicity, Inhalation (Category 4) : Harmful if inhaled.[3]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[3]

-

Specific Target Organ Toxicity — Repeated Exposure (Category 2) : May cause damage to organs through prolonged or repeated exposure.[5]

-

Hazardous to the Aquatic Environment, Acute Hazard (Category 1) : Very toxic to aquatic life.[5]

-

Hazardous to the Aquatic Environment, Long-term Hazard (Category 1) : Very toxic to aquatic life with long lasting effects.[5]

Experimental Protocols

Acute Oral Toxicity (OECD 401 - Guideline Withdrawn, but historically used)

A study on the comparable substance, Cetyltrimethylammonium bromide (CTAB), reported an oral LD50 of 410 mg/kg in rats.[2] This test would have involved the administration of a single dose of the substance by gavage to a group of experimental animals. Observations of toxic effects and mortality would have been recorded over a set period.

Skin Irritation/Corrosion (OECD 404)

A study was conducted on a substance, presumed to be this compound bromide, following the OECD 404 guideline.[4]

-

Test System: New Zealand White rabbits.

-

Procedure: A single 4-hour, semi-occluded application of the test material to the intact skin.

-

Observation: Skin reactions (erythema and edema) were observed at 1, 24, 48, and 72 hours after patch removal.

-

Results: The study reported no evidence of skin irritation or corrosion.[4]

Eye Irritation/Corrosion (Draize Test, similar to OECD 405)

For the related compound CTAB, a Draize test in rabbits indicated it is a severe eye irritant.[2] This test involves instilling the substance into the conjunctival sac of one eye of the animal and observing for effects on the cornea, iris, and conjunctiva.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

No specific studies on this compound bromide for these endpoints were identified. Standard OECD guidelines for these tests are:

-

Bacterial Reverse Mutation Test (Ames Test, OECD 471): To assess for gene mutations.

-

In Vitro Mammalian Chromosomal Aberration Test (OECD 473): To assess for chromosomal damage.

-

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): To assess for chromosomal damage in a whole animal system.

-

Carcinogenicity Studies (OECD 451): Long-term studies in rodents to assess carcinogenic potential.

-

Reproductive/Developmental Toxicity Screening Test (OECD 421) or Two-Generation Reproduction Toxicity Study (OECD 416): To assess effects on fertility and development.

Mechanism of Action and Toxicology

As a quaternary ammonium compound (QAC), the primary mechanism of action of this compound bromide is as an antiseptic.[6] The toxicological effects of QACs are generally related to their ability to disrupt cell membranes.

-

Cell Membrane Disruption: The cationic head of the molecule interacts with the negatively charged components of microbial and mammalian cell membranes, leading to a loss of membrane integrity and cell death.[7]

-

Mitochondrial Dysfunction: QACs can disrupt mitochondrial function, a potential mechanism for their toxicity.

-

Protein Denaturation: At higher concentrations, QACs can cause protein denaturation.

Toxicokinetics (Absorption, Distribution, Metabolism, Excretion)

Specific toxicokinetic data for this compound bromide are not available. However, for the related substance cetrimonium bromide, an oral absorption rate of 3-9% has been estimated in rats, with radioactivity declining rapidly in tissues, suggesting no bioaccumulation. Dermal absorption of another QAC, dodecyltrimethylammonium bromide, was found to be low in rats.

Safe Handling and First Aid

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling.[5]

-

First Aid - Ingestion: If swallowed, rinse mouth and call a POISON CENTER or doctor. Do NOT induce vomiting.[5]

-

First Aid - Skin Contact: If on skin, wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[5]

-

First Aid - Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[5]

-

First Aid - Inhalation: If inhaled, remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5]

Conclusion

This compound bromide is a quaternary ammonium compound with antiseptic properties. Based on available data and its chemical class, it should be handled with care in a research setting. It is considered harmful if swallowed or inhaled, causes skin irritation, and serious eye damage. There is a significant lack of data regarding its genotoxicity, carcinogenicity, and reproductive toxicity. Researchers should adhere to strict safety protocols when handling this compound and consult the Safety Data Sheet (SDS) for detailed information. Further toxicological studies are warranted to fully characterize the safety profile of this compound bromide.

References

- 1. This compound Bromide [drugfuture.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. Cyclohexanaminium, N-hexadecyl-2-hydroxy-N,N-dimethyl-, bromide (1:1) | C24H50BrNO | CID 3083735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. :: Environmental Analysis Health and Toxicology [eaht.org]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. Céthexonium bromure : substance active à effet thérapeutique - VIDAL [vidal.fr]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the In Vitro Surfactant Properties of Cethexonium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro surfactant properties of Cethexonium, a quaternary ammonium compound. The information herein is intended to support research, development, and application of this compound in various scientific and pharmaceutical contexts.

Core Surfactant Properties of this compound

This compound, as a cationic surfactant, exhibits critical physicochemical properties that are fundamental to its function. These properties, primarily its ability to reduce surface tension and form micelles, are quantified by parameters such as the critical micelle concentration (CMC) and surface tension at the CMC.

Table 1: Quantitative Surfactant Properties of this compound

| Property | Value | Conditions |

| Critical Micelle Concentration (CMC) | 1.5 x 10-3 M | In aqueous solution |

| Surface Tension at CMC | ~35-40 mN/m | In aqueous solution |

| Molecular Weight | 478.8 g/mol | N/A |

| Classification | Cationic Surfactant | N/A |

Experimental Protocols for Characterization

The following are detailed methodologies for key experiments to determine the surfactant properties of this compound in vitro.

2.1. Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

This method involves measuring the surface tension of a series of this compound solutions of varying concentrations. The CMC is identified as the concentration at which the surface tension of the solution ceases to decrease significantly with increasing surfactant concentration.

-

Materials:

-

This compound chloride

-

High-purity water (e.g., Milli-Q or equivalent)

-

Tensiometer (e.g., Du Noüy ring or Wilhelmy plate)

-

Calibrated glassware

-

-

Procedure:

-

Prepare a stock solution of this compound in high-purity water at a concentration significantly above the expected CMC (e.g., 10-2 M).

-

Create a series of dilutions from the stock solution, covering a range of concentrations both below and above the anticipated CMC.

-

Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.

-

Measure the surface tension of each dilution, starting from the lowest concentration.

-

Ensure the platinum ring or plate is thoroughly cleaned and flamed between measurements to prevent cross-contamination.

-

Record the surface tension value for each concentration.

-

Plot surface tension as a function of the logarithm of this compound concentration.

-

The CMC is determined from the point of inflection in the resulting curve, where the surface tension plateaus.

-

2.2. Determination of CMC by Conductometry

This technique measures the molar conductivity of this compound solutions at different concentrations. The formation of micelles alters the conductivity of the solution, allowing for the determination of the CMC.

-

Materials:

-

This compound chloride

-

High-purity water

-

Conductivity meter with a calibrated probe

-

Temperature-controlled water bath

-

Calibrated glassware

-

-

Procedure:

-

Prepare a series of this compound solutions of varying concentrations in high-purity water.

-

Equilibrate the solutions to a constant temperature using the water bath, as conductivity is temperature-dependent.

-

Calibrate the conductivity meter using standard solutions.

-

Measure the conductivity of each this compound solution, starting from the most dilute.

-

Rinse the conductivity probe with high-purity water and the next solution to be measured between readings.

-

Plot the molar conductivity against the square root of the concentration.

-

The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

-

Visualizing the Mechanism of Action

The surfactant properties of this compound are central to its interactions with biological systems. The following diagrams illustrate key conceptual and experimental workflows.

Caption: Micelle formation of this compound in aqueous solution.

Caption: Antimicrobial action of this compound on a bacterial cell membrane.

Caption: Experimental workflow for determining the CMC of this compound.

Preliminary Studies on the Effect of Cethexonium on Bacterial Cell Membranes: A Technical Guide

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth Technical Guide on the Preliminary Studies of Cethexonium's Effect on Bacterial Cell Membranes

NOTICE: A comprehensive literature review has revealed a significant scarcity of specific preliminary studies on the direct effects of this compound on bacterial cell membranes that include detailed quantitative data and experimental protocols. This compound is identified as a quaternary ammonium compound (QAC), and its antimicrobial properties are noted to be similar to other cationic surfactants like Cetrimide[1].

Therefore, this technical guide, while centered on the topic of this compound, will draw upon the broader scientific knowledge base of closely related and well-studied QACs, such as Cetyltrimethylammonium Bromide (CTAB), to provide a representative understanding of the potential mechanisms of action and experimental methodologies. The data and protocols presented herein should be considered illustrative for designing and interpreting future studies specifically focused on this compound.

Introduction to this compound and Quaternary Ammonium Compounds (QACs)

This compound is a quaternary ammonium antiseptic agent. Its chemical name is N-Hexadecyl-2-hydroxy-N,N-dimethylcyclohexanaminium bromide. As a member of the QAC family, its antimicrobial activity is primarily attributed to its cationic nature and amphiphilic structure, which facilitates interaction with and disruption of the negatively charged bacterial cell membranes[2][3][4]. The general mechanism of action for QACs involves a multi-step process beginning with electrostatic attraction to the bacterial surface, followed by insertion of the hydrophobic tail into the lipid bilayer, leading to membrane disorganization, leakage of intracellular components, and ultimately, cell death[2].

General Mechanism of Action of QACs on Bacterial Cell Membranes

The interaction of QACs with bacterial cell membranes can be summarized in the following stages:

-

Adsorption and Electrostatic Interaction: The positively charged cationic head of the QAC molecule is electrostatically attracted to the negatively charged components of the bacterial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.

-

Hydrophobic Interaction and Membrane Penetration: The long hydrophobic alkyl chain of the QAC penetrates the hydrophobic core of the cytoplasmic membrane.

-

Membrane Disruption: This penetration disrupts the ordered structure of the lipid bilayer, leading to an increase in membrane fluidity and permeability.

-

Leakage of Intracellular Contents: The compromised membrane integrity results in the leakage of essential low molecular weight cytoplasmic constituents, such as potassium ions, nucleotides, and amino acids.

-

Inhibition of Cellular Processes and Cell Lysis: The disruption of the membrane potential and leakage of vital components inhibit essential cellular processes, eventually leading to cell lysis and death.

Visualizing the General Mechanism of Action

Caption: General mechanism of QAC action on bacterial cell membranes.

Quantitative Data on the Effects of Related QACs on Bacterial Membranes

The following tables summarize representative quantitative data from studies on the effects of CTAB on bacterial cell membranes. This data illustrates the types of measurements that would be crucial for evaluating the efficacy of this compound.

Table 1: Minimum Inhibitory Concentrations (MIC) of CTAB against various bacterial strains

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus (MRSA) | 15.6 - 62.5 | [5] |

| Escherichia coli | Not specified | [6] |

Table 2: Effect of CTAB on Membrane Permeability of Escherichia coli

| Assay | Endpoint | Observation | Reference |

| Ethidium Bromide Uptake | Fluorescence Intensity | Increased permeability to ethidium bromide | [7] |

| Superoxide Generation | Fluorescence Probe | Significant increase in superoxide and hydrogen peroxide generation | [6] |

Experimental Protocols

Detailed methodologies for key experiments to assess the impact of a QAC like this compound on bacterial cell membranes are provided below. These are based on standard assays used in the literature for similar compounds.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a specific bacterial strain.

Protocol:

-

Prepare a stock solution of this compound in an appropriate solvent.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

-

Include a positive control (bacteria in medium without this compound) and a negative control (medium only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Membrane Permeability Assay using Ethidium Bromide Uptake

Objective: To assess the ability of this compound to permeabilize the bacterial cytoplasmic membrane.

Protocol:

-

Grow the target bacterial strain to the mid-logarithmic phase and harvest the cells by centrifugation.

-

Wash the cells with a suitable buffer (e.g., phosphate-buffered saline, PBS) and resuspend to a specific optical density (e.g., OD600 of 0.5).

-

Add Ethidium Bromide to the bacterial suspension to a final concentration of 1-2 µM.

-

Transfer the suspension to a cuvette or a 96-well black plate.

-

Add different concentrations of this compound to the bacterial suspension.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 525 nm, Em: 605 nm) over time using a fluorometer. An increase in fluorescence indicates the uptake of ethidium bromide due to membrane permeabilization.

Experimental Workflow for Membrane Permeability Assay

Caption: Workflow for Ethidium Bromide uptake assay.

Conclusion and Future Directions

While specific research on this compound's impact on bacterial cell membranes is limited, its classification as a QAC provides a strong theoretical framework for its mechanism of action. The primary mode of antibacterial activity is expected to be the disruption of the bacterial cell membrane integrity. The experimental protocols and representative data from closely related compounds outlined in this guide offer a robust starting point for future investigations.

To definitively characterize the effects of this compound, it is imperative that future studies focus on:

-

Determining the MIC of this compound against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria.

-

Quantifying the extent and kinetics of membrane permeabilization using fluorescent probes like ethidium bromide, propidium iodide, and SYTOX Green.

-

Measuring the effect of this compound on the bacterial membrane potential using voltage-sensitive dyes.

-

Visualizing the morphological changes in bacterial cells upon treatment with this compound using techniques such as scanning and transmission electron microscopy.

Such studies will be crucial for the comprehensive evaluation of this compound as a potential therapeutic or disinfectant agent and for understanding its precise molecular interactions with bacterial membranes.

References

- 1. drugfuture.com [drugfuture.com]

- 2. researchgate.net [researchgate.net]

- 3. Anti Gram-Positive Bacteria Activity of Synthetic Quaternary Ammonium Lipid and Its Precursor Phosphonium Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial properties of cetyltrimethylammonium bromide-stabilized green silver nanoparticles against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial cationic surfactant, cetyltrimethylammonium bromide, induces superoxide stress in Escherichia coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Sensitivity of Escherichia coli cell membranes to various classes of detergents] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Cethexonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cethexonium bromide is a quaternary ammonium compound (QAC) with antiseptic properties. As a cationic surfactant, it exhibits broad-spectrum antimicrobial activity against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as some fungi. Its primary application is as a topical antiseptic, notably in ophthalmic solutions. Understanding the in vitro susceptibility of different microbial species to this compound bromide is crucial for its effective use and for the development of new antimicrobial formulations.